molecular formula C19H21ClN2O5S B5224116 N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide

N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No. B5224116
M. Wt: 424.9 g/mol
InChI Key: HHESMRSGVMWIER-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. BTK is essential for B-cell receptor signaling, which is necessary for B-cell development, survival, and proliferation. Inhibition of BTK leads to decreased B-cell survival and proliferation, as well as decreased production of cytokines and chemokines that promote tumor growth.
Biochemical and physiological effects:
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been shown to have potent inhibitory effects on BTK and downstream signaling pathways in various B-cell malignancies. In addition to inducing cell death and decreasing tumor growth, N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has also been shown to inhibit the migration and adhesion of CLL cells. N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has also been shown to have immunomodulatory effects, such as increasing the production of pro-inflammatory cytokines and decreasing the production of immunosuppressive cytokines.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is its high selectivity for BTK, which reduces the risk of off-target effects. N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has also shown good pharmacokinetic properties, such as high oral bioavailability and good tissue distribution. However, one limitation of N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings. N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide may also have limited efficacy in treating B-cell malignancies that have developed resistance to BTK inhibitors.

Future Directions

For N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide include investigating its efficacy in combination with other targeted therapies, such as PI3K inhibitors and anti-CD20 antibodies. N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide may also have potential in treating other B-cell malignancies, such as diffuse large B-cell lymphoma and follicular lymphoma. Further studies are needed to fully understand the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome resistance.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves several steps, starting from the reaction of 5-chloro-2-methoxyaniline with 4-methyl-3-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide. The sulfonamide is then reduced to the amine using palladium on carbon as a catalyst. The amine is then reacted with morpholine-4-sulfonyl chloride to form the final product, N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has been extensively studied in preclinical models and has shown promising results in treating various B-cell malignancies. In a study published in Cancer Research, N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide was shown to inhibit BTK and downstream signaling pathways in CLL cells, leading to cell death and decreased tumor growth. Another study published in Blood showed that N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide was effective in treating MCL cells both in vitro and in vivo. N-(5-chloro-2-methoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c1-13-3-4-14(11-18(13)28(24,25)22-7-9-27-10-8-22)19(23)21-16-12-15(20)5-6-17(16)26-2/h3-6,11-12H,7-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHESMRSGVMWIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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